2-Cyano-N-cyclobutyl-acetamide
Description
2-Cyano-N-cyclobutyl-acetamide (chemical formula: C₇H₁₀N₂O) is a substituted acetamide featuring a cyano (-CN) group and a cyclobutyl ring attached to the acetamide core. The cyclobutyl substituent introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-cyano-N-cyclobutylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-4-7(10)9-6-2-1-3-6/h6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSOIFLPUNNWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-cyclobutyl-acetamide typically involves the reaction of cyclobutylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of cyclobutylamine with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired cyanoacetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods and the use of catalysts can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-cyclobutyl-acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Substitution Reactions: Can be carried out using nucleophiles like amines or thiols in the presence of a catalyst.
Reduction Reactions: Often require strong reducing agents like LiAlH4 or catalytic hydrogenation conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Resulting from substitution reactions.
Scientific Research Applications
2-Cyano-N-cyclobutyl-acetamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways
Mechanism of Action
The mechanism of action of 2-Cyano-N-cyclobutyl-acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as DNA or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the cyclobutyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 2-Cyano-N-cyclobutyl-acetamide and related compounds:
| Compound Name | Substituent(s) | Molecular Formula | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| This compound | Cyclobutyl | C₇H₁₀N₂O | Cyano, Amide, Cyclobutane | Steric hindrance from ring |
| 2-Cyano-N-(2,6-dimethylphenyl)acetamide | 2,6-Dimethylphenyl | C₁₁H₁₂N₂O | Cyano, Amide, Aromatic | Enhanced aromatic interactions |
| 2-Cyanothioacetamide | Thioamide (-C(S)NH₂) | C₃H₄N₂S | Cyano, Thioamide | Higher reactivity due to sulfur |
| 2-Chloro-N-(4-cyanophenyl)acetamide | Chloro, 4-Cyanophenyl | C₉H₇ClN₂O | Chloro, Cyano, Amide | Electron-withdrawing halogen |
| 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide | Cyclobutyl with acetyl/dimethyl | C₁₇H₂₃NO₂ | Cyclobutane, Acetyl, Amide | Complex chiral cyclobutane core |
Key Observations :
- Cyclobutyl vs. The latter’s aromatic ring facilitates π-π stacking, enhancing crystallinity .
- Chloro vs. Cyano Groups: Chlorinated analogs (e.g., 2-Chloro-N-(4-cyanophenyl)acetamide) exhibit stronger electron-withdrawing effects, increasing susceptibility to nucleophilic substitution compared to cyano-substituted compounds .
- Thioamide vs. Amide: 2-Cyanothioacetamide’s sulfur atom increases polarity and toxicity, necessitating stricter handling protocols (e.g., chemical-resistant gloves) compared to oxygen-based amides .
Toxicity and Handling:
- This compound: Limited toxicological data; first-aid measures include artificial respiration for inhalation exposure .
- 2-Cyano-N-(2,6-dimethylphenyl)acetamide: Well-documented toxicity; skin contact requires immediate washing .
- 2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide : Halogenated derivatives may pose environmental risks; specific disposal regulations apply .
Biological Activity
Overview
2-Cyano-N-cyclobutyl-acetamide is a chemical compound classified under cyanoacetamides, characterized by the presence of both cyano (-CN) and acetamide (-CONH2) functional groups, along with a cyclobutyl moiety. This unique structure positions it as a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis. Research has indicated potential biological activities, including antimicrobial and anticancer properties, which warrant further exploration.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 138.17 g/mol
- CAS Number: 1064448-86-7
The compound's structure allows for diverse chemical reactions, including condensation and substitution reactions, which are crucial for its applications in drug development and material science.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The cyano group can engage in hydrogen bonding, while the cyclobutyl group influences binding affinity and selectivity. These interactions may lead to the modulation of various biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For example:
- Study Findings: In vitro assays demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antimicrobial efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
Anticancer Properties
In addition to antimicrobial activity, preliminary research suggests potential anticancer effects:
- Case Study: A study evaluated the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity with IC values of approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 40 |
Research Applications
This compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds that play significant roles in drug design. Its unique properties allow researchers to explore new pathways for synthesizing biologically active molecules.
Potential Therapeutic Applications
- Antimicrobial Agents: Due to its effectiveness against bacterial strains, further development could lead to new antibiotics.
- Cancer Therapeutics: The observed cytotoxicity against cancer cell lines positions it as a potential candidate for anticancer drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
